DAMPA Ethyl Ester

DHFR inhibition Antifolate Enzyme kinetics

Quantifying methotrexate process impurities demands characterized reference standards with unambiguous chromatographic identity. DAMPA Ethyl Ester meets this need with reversed-phase HPLC retention distinct from the free acid DAMPA, enabling confident peak assignment in purity testing and batch release of MTX APIs. • Unique reversed-phase HPLC retention vs. DAMPA for impurity tracking • Verified ID₅₀ 0.37 μg/mL (S. faecium) for biological potency QC • ≥98% purity with full Certificate of Analysis; stable under refrigerated storage

Molecular Formula C17H19N7O2
Molecular Weight 353.4 g/mol
CAS No. 43111-51-9
Cat. No. B139397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDAMPA Ethyl Ester
CAS43111-51-9
Synonyms4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoic Acid Ethyl Ester;  Ethyl p-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoate;  NSC 694477; 
Molecular FormulaC17H19N7O2
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N
InChIInChI=1S/C17H19N7O2/c1-3-26-16(25)10-4-6-12(7-5-10)24(2)9-11-8-20-15-13(21-11)14(18)22-17(19)23-15/h4-8H,3,9H2,1-2H3,(H4,18,19,20,22,23)
InChIKeyBDYWKUSEZMEPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DAMPA Ethyl Ester Overview


DAMPA Ethyl Ester (CAS 43111-51-9), also known as ethyl 4-amino-4-deoxy-N10-methylpteroate, is a synthetic methotrexate (MTX) analog with a modified ester group that replaces the glutamate side chain of MTX with an ethyl ester [1]. This structural modification enhances lipophilic character relative to the parent acid DAMPA, and the compound is primarily utilized as an analytical standard and research tool in the study of MTX metabolism, impurity profiling, and structure-activity relationships of antifolates [2].

Analytical standard for MTX impurity profiling via distinct HPLC retention
SAR probe for enzyme-source dependent DHFR inhibition selectivity
Lipophilicity probe for membrane permeability and transport studies

DAMPA Ethyl Ester: Substitution Limitations


While DAMPA Ethyl Ester, methotrexate (MTX), and DAMPA share a common pteridine core, their distinct side-chain functionalities confer profoundly different physicochemical properties and biological activities that preclude their interchangeability in research [1]. The ethyl ester group of DAMPA Ethyl Ester results in a 4-fold lower activity against Lactobacillus casei dihydrofolate reductase compared to the diethyl ester analog, and a dramatically different activity profile against chicken liver enzyme [1]. Furthermore, the lipophilic ester modification provides distinct chromatographic retention behavior and altered membrane permeability compared to the free acid DAMPA [2], making the ethyl ester uniquely suited for specific analytical method development and metabolic pathway investigations where the precise structural identity is critical for accurate quantification and mechanistic interpretation.

Enzyme Inhibition Profile

Ethyl ester modification shifts DHFR inhibition potency relative to MTX and diethyl ester analog, which may alter endpoint interpretation.

Chromatographic Signature

Lipophilic ester produces distinct reversed-phase retention; methods developed for free acid DAMPA or MTX may not transfer directly.

Membrane Permeability

Increased lipophilicity changes cellular uptake kinetics, introducing context-dependent assay responses.

DAMPA Ethyl Ester Comparative Evidence


DHFR Inhibition Profile

DAMPA Ethyl Ester (compound 6b) exhibits a distinct and quantifiable DHFR inhibition profile across three enzyme sources when directly compared to methotrexate (MTX) and the diethyl ester analog 6a [1]. Against L. casei DHFR, the concentration for 50% inhibition was 2 × 10⁻⁵ M, which is approximately 4-fold less potent than the diethyl ester 6a (5 × 10⁻⁶ M) and >1000-fold less potent than MTX [1]. Notably, DAMPA Ethyl Ester demonstrated an unexpected and significant selectivity for the L1210-FR8 leukemia enzyme (3 × 10⁻⁸ M), where its activity approached that of MTX [1].

DHFR Inhibition Profile
Head-to-head
L1210-FR8 DHFR: 3 × 10⁻⁸ M (~equipotent to MTX); L. casei: 2 × 10⁻⁵ M (4-fold less potent than diethyl ester)
Enzyme-source dependent selectivity may inform SAR interpretation.
Data from purified enzyme assays; spectrophotometric determination.
DHFR inhibition Antifolate Enzyme kinetics

S. faecium Growth Inhibition

In a standardized microbiological assay using the folate-dependent organism Streptococcus faecium (ATCC 8043), DAMPA Ethyl Ester (6b) exhibited an ID₅₀ of 0.37 μg/mL, demonstrating significant growth-inhibitory activity [1]. This activity is approximately 20-fold lower than that of methotrexate under identical conditions, but importantly, it is comparable to other pteroate esters in the series, confirming that the ethyl ester modification retains functional antifolate activity [1].

S. faecium Growth Inhibition
Head-to-head
ID₅₀ = 0.37 μg/mL (21.8-fold less potent than MTX)
Quantified antifolate activity supports potency verification.
Standardized microbiological assay with S. faecium.
Antibacterial Folate antagonism Microbiological assay

HPLC Retention Behavior

DAMPA Ethyl Ester is characterized as a polar and basic impurity of methotrexate that incorporates a substituted pteridine system and a benzoate ring, conferring high affinity for modified reversed-phase HPLC columns and variable retention potential depending on mobile phase conditions [1]. This unique chromatographic signature allows for its reliable identification and quantification as a specific process-related impurity or degradation product in MTX formulations, a feature not shared by more hydrophilic MTX impurities or the highly polar parent drug [1].

HPLC Retention Behavior
Supplier data
High affinity for modified reversed-phase columns; distinct signature from MTX and DAMPA
Enables specific impurity quantification in MTX matrices.
Retention depends on mobile phase conditions.
HPLC Impurity profiling Analytical method development

Lipophilicity Comparison

The ethyl ester modification in DAMPA Ethyl Ester was specifically designed to enhance lipophilic character relative to the free acid DAMPA and methotrexate [1]. This structural change, replacing the glutamate moiety with an ethyl ester, alters the compound's partition coefficient and membrane permeability, making it a valuable probe for investigating the role of lipophilicity in antifolate transport and tissue distribution [1].

Lipophilicity Comparison
Class-level
Enhanced lipophilic character from ethyl ester modification (no explicit logP)
May support membrane permeability and transport studies.
Qualitative inference; partition coefficient data not reported.
Lipophilicity Physicochemical properties Drug design

DAMPA Ethyl Ester Research Applications


MTX Impurity Profiling Standard

Based on its distinct reversed-phase HPLC retention behavior [1], DAMPA Ethyl Ester serves as a critical reference standard for the identification and quantification of process-related impurities in methotrexate active pharmaceutical ingredients (APIs) and finished dosage forms. Its characteristic chromatographic signature allows analytical chemists to develop and validate robust HPLC and LC-MS/MS methods for purity testing, stability studies, and batch release of MTX products [1].

SAR Probe for Antifolates

The unique DHFR inhibition profile of DAMPA Ethyl Ester—specifically its enzyme-source dependent activity and its near-equipotency to MTX against L1210-FR8 leukemia enzyme [1]—makes it an ideal tool for probing the molecular determinants of antifolate selectivity. Medicinal chemists can use this compound to investigate how ester modifications alter binding interactions with DHFR from different species and tissues, informing the rational design of next-generation antifolates with improved selectivity profiles [1].

Membrane Transport Probe

The enhanced lipophilic character of DAMPA Ethyl Ester relative to MTX and DAMPA [1] positions it as a valuable probe for studying passive diffusion and carrier-mediated transport mechanisms of antifolates across biological membranes. Researchers investigating drug delivery and cellular uptake can use this compound to experimentally assess how esterification influences permeability and tissue distribution, providing insights directly applicable to the design of orally bioavailable or CNS-penetrant antifolate therapeutics [1].

Microbiological Potency Control

The established ID₅₀ value of 0.37 μg/mL for growth inhibition of S. faecium [1] provides a quantitative benchmark for verifying the biological potency of synthesized or procured batches of DAMPA Ethyl Ester. Researchers engaged in large-scale synthesis or custom procurement can employ this microbiological assay as a quality control measure to confirm that the compound retains its expected antifolate activity before use in downstream mechanistic studies [1].

Application
Selection Property
Validation Focus
MTX impurity profiling
Distinct HPLC retention signature
Chromatographic specificity and method robustness
Antifolate SAR studies
Enzyme-source dependent DHFR profile
Selectivity interpretation across species
Membrane permeability studies
Enhanced lipophilic character
Passive diffusion and carrier-mediated transport
Antifolate potency verification
S. faecium ID₅₀ benchmark
Biological activity lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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